molecular formula C21H14N4O8 B11550488 3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11550488
M. Wt: 450.4 g/mol
InChI Key: SDJNVAFVCRANLT-WSDLNYQXSA-N
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Description

3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of 3-hydroxybenzaldehyde with formamide to form the formamido intermediate. This intermediate is then reacted with 3,5-dinitrobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE
  • 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE

Uniqueness

3-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14N4O8

Molecular Weight

450.4 g/mol

IUPAC Name

[3-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H14N4O8/c26-18-5-2-4-14(10-18)20(27)23-22-12-13-3-1-6-19(7-13)33-21(28)15-8-16(24(29)30)11-17(9-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+

InChI Key

SDJNVAFVCRANLT-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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